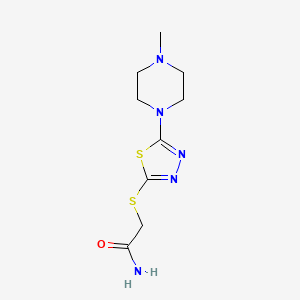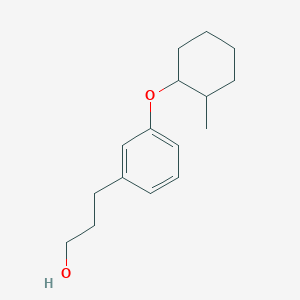
3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is an organic compound with the molecular formula C16H24O2 It is characterized by a phenyl group substituted with a 2-methylcyclohexyloxy group and a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol typically involves the following steps:
Formation of the 2-Methylcyclohexyloxy Group: This step involves the reaction of 2-methylcyclohexanol with an appropriate phenol derivative under basic conditions to form the 2-methylcyclohexyloxy group.
Attachment to the Phenyl Ring: The 2-methylcyclohexyloxy group is then attached to the phenyl ring through an etherification reaction.
Formation of the Propanol Chain: The final step involves the addition of a propanol chain to the phenyl ring through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for achieving high yields and purity.
化学反应分析
Types of Reactions
3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Modulation of Gene Expression: Influence on the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
3-(3-(Cyclohexyloxy)phenyl)propan-1-ol: Similar structure but lacks the methyl group on the cyclohexyl ring.
3-(3-(2-Methylphenoxy)phenyl)propan-1-ol: Similar structure but has a phenoxy group instead of a cyclohexyloxy group.
Uniqueness
3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is unique due to the presence of the 2-methylcyclohexyloxy group, which imparts distinct chemical and physical properties
属性
IUPAC Name |
3-[3-(2-methylcyclohexyl)oxyphenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-13-6-2-3-10-16(13)18-15-9-4-7-14(12-15)8-5-11-17/h4,7,9,12-13,16-17H,2-3,5-6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSJNNKXMZXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC2=CC=CC(=C2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
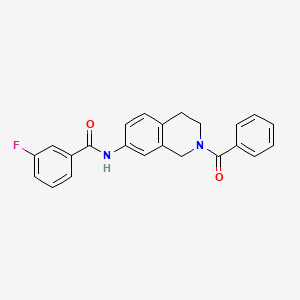
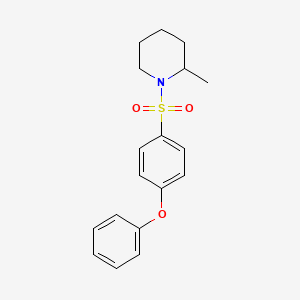

![2-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)
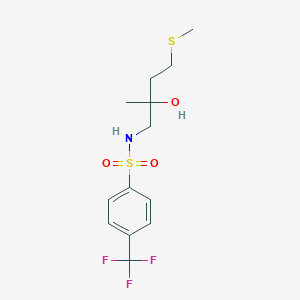
![ethyl 2-(8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B3005794.png)

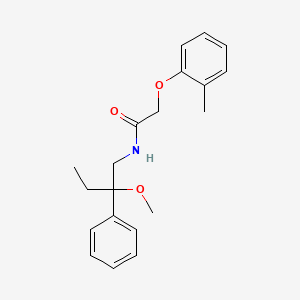

![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)
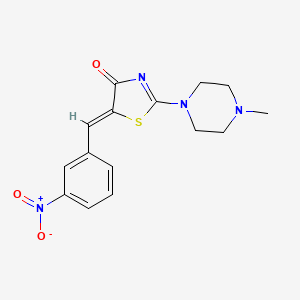
![Dimethyl({[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B3005800.png)

